molecular formula C24H33N5O3 B2955644 N'-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 903255-58-3

N'-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2955644
CAS No.: 903255-58-3
M. Wt: 439.56
InChI Key: YCQGBBAXCFYIBP-UHFFFAOYSA-N
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Description

The compound N'-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a diamide derivative featuring a central ethanediamide (oxamide) core. Its structure incorporates a 4-methoxyphenyl group and a 4-(dimethylamino)phenyl moiety connected via an ethyl linker substituted with a 4-methylpiperazine ring.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c1-27(2)20-9-7-19(8-10-20)26-24(31)23(30)25-17-22(29-15-13-28(3)14-16-29)18-5-11-21(32-4)12-6-18/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQGBBAXCFYIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylacetic acid to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The final step involves the reaction of this amine with 4-methylpiperazine under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Evidence

Key structural analogs are identified from the evidence, focusing on piperazine-containing diamides, bisamides, and related derivatives.

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
  • Core Structure : Ethanediamide with a 4-methoxyphenyl group.
  • Piperazine Substituent : 4-(4-Methylbenzoyl) group instead of 4-methylpiperazinyl in the target compound.
  • Key Differences :
    • The benzoyl group introduces a ketone, increasing lipophilicity compared to the methyl group in the target compound .
    • This modification may alter receptor-binding affinity or metabolic stability.
Bisamide Derivatives ()
  • Core Structure: Bisamides (e.g., N,N′-((4-(diethylamino)phenyl)methylene)bis(propanamide)).
  • Key Features :
    • Variable alkyl chains (isobutyramide, pivalamide, hexanamide) affect solubility and steric bulk.
    • Synthesis yields range from 56% to 80%, indicating efficient routes for bisamide formation .
  • Contrast with Target :
    • The target’s ethanediamide core allows for hydrogen bonding, unlike the methylene-linked bisamides.
4-Methoxybutyrylfentanyl ()
  • Core Structure : Butanamide with a 4-methoxyphenyl group and piperidine ring.
  • Key Features: Opioid derivative with a phenylethyl-piperidine scaffold.
  • Contrast with Target :
    • The target lacks the phenylethyl-piperidine opioid backbone, suggesting divergent pharmacological targets.

Physicochemical and Functional Group Analysis

Compound Class Key Functional Groups Impact on Properties
Target Compound Ethanediamide, 4-methylpiperazine Enhanced hydrogen bonding potential; moderate lipophilicity
Compound 4-Methylbenzoyl-piperazine Increased lipophilicity due to aromatic ketone
Bisamides Alkyl chains (C3–C10) Higher hydrophobicity with longer chains; steric hindrance affects receptor binding
4-Methoxybutyrylfentanyl Piperidine, phenylethyl group High lipid solubility typical of opioid analogs

Pharmacological Implications (Inferred from Structural Features)

  • Piperazine Moieties :
    • The 4-methylpiperazine in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., benzoyl in ) .
  • Methoxy Groups :
    • The 4-methoxyphenyl group in the target and compounds could confer metabolic stability via reduced oxidative degradation .
  • Diamide vs. Bisamide Cores: The ethanediamide’s hydrogen-bonding capacity may improve target specificity compared to non-polar bisamides .

Biological Activity

N'-[4-(dimethylamino)phenyl]-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H30N4O2
  • CAS Number : 141059-79-2
  • Molecular Weight : 430.54 g/mol

The compound features a dimethylamino group and piperazine moieties, which are known to influence its interaction with various biological targets.

Research indicates that this compound exhibits significant affinity for specific neurotransmitter receptors, particularly dopamine receptors. A study highlighted its selective binding to dopamine D(3) receptors over D(2) receptors, which could suggest potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .

Neuroprotective Effects

One of the most notable biological activities of this compound is its neuroprotective effect. In vivo studies have demonstrated that it significantly prolongs survival time in mice subjected to acute cerebral ischemia. The compound was administered intraperitoneally and showed a marked reduction in mortality rates across all tested doses, indicating a robust neuroprotective profile .

Table 1: Survival Times of Mice Subjected to Acute Cerebral Ischemia

Treatment GroupSurvival Time (minutes)Significance Level (p-value)
Control (Normal Saline)8.67 ± 1.12-
Compound Administered14.83 ± 0.42p < 0.05
Nimodipine (Control)3.52 ± 1.04p < 0.05

This data illustrates the compound's potential as a therapeutic agent in stroke management.

Antidepressant Activity

In addition to its neuroprotective effects, preliminary studies suggest antidepressant-like activity in animal models. The compound's structural similarities to known antidepressants may contribute to this effect, warranting further investigation into its potential as a mood stabilizer.

Case Studies and Research Findings

  • Study on Dopamine Receptor Affinity :
    • A radiolabeled study demonstrated that the compound binds with high affinity to dopamine D(3) receptors (Kd = 1.2 nM), suggesting its potential use in targeting specific neurological conditions .
  • Neuroprotection in Ischemia :
    • In a controlled experiment involving bilateral common carotid artery occlusion in mice, the compound showed significant neuroprotective activity, enhancing survival times and reducing ischemic damage .
  • Behavioral Studies :
    • Behavioral assays have indicated that the compound may influence anxiety-like behaviors in rodents, further supporting its potential as a multi-faceted therapeutic agent.

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